Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate
Description
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a chemical compound known for its unique structure and properties It is characterized by a long heptadecyl chain attached to a tetrachlorobutenoate moiety
Properties
CAS No. |
654646-29-4 |
|---|---|
Molecular Formula |
C21H36Cl4O2 |
Molecular Weight |
462.3 g/mol |
IUPAC Name |
heptadecyl 3,4,4,4-tetrachlorobut-2-enoate |
InChI |
InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-20(26)18-19(22)21(23,24)25/h18H,2-17H2,1H3 |
InChI Key |
RCWICBGIMLTUAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4,4-tetrachlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
Scientific Research Applications
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chlorinated moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Heptadecyl 3,4,4-trichlorobut-2-enoate: Similar structure but with one less chlorine atom.
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate: A closely related compound with similar properties and applications.
Uniqueness
This compound stands out due to its specific combination of a long hydrophobic chain and a highly chlorinated butenoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Biological Activity
Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a long heptadecyl chain and multiple chlorine substituents. Its molecular formula is . The presence of the tetrachlorobut-2-enoate moiety suggests potential reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies on chlorinated compounds have shown that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Antimicrobial | Various bacteria and fungi |
| Related chlorinated esters | Antifungal | Candida spp., Aspergillus spp. |
Cytotoxic Effects
The cytotoxicity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of caspase pathways. In vitro studies have demonstrated significant cell death in treated cancer cells compared to untreated controls.
Case Study: Cytotoxicity in Cancer Cell Lines
- Objective: Evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology: MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
- Results: A dose-dependent decrease in cell viability was observed in breast (MCF-7) and prostate (PC-3) cancer cell lines.
The proposed mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption: The long hydrophobic heptadecyl chain may integrate into lipid bilayers, altering membrane integrity.
- Enzyme Inhibition: Chlorinated compounds can act as enzyme inhibitors by modifying active sites or competing with substrate binding.
- Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells.
Toxicological Considerations
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies on related chlorinated compounds indicate potential neurotoxic and hepatotoxic effects at high concentrations.
Toxicity Study Findings
| Endpoint | Result |
|---|---|
| Acute toxicity (LD50) | Data not available |
| Chronic exposure effects | Potential liver damage observed in animal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
